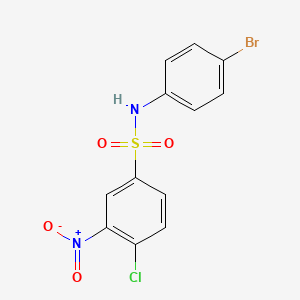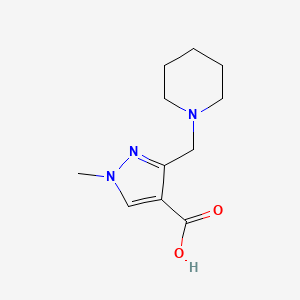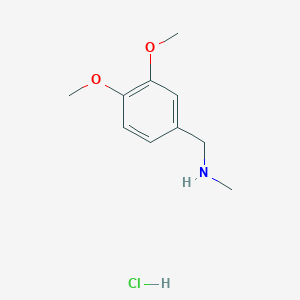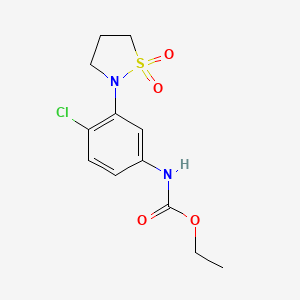
乙基(4-氯-3-(1,1-二氧化异噻唑烷-2-基)苯基)氨基甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that combines a carbamate group with a chlorinated phenyl ring and a dioxidoisothiazolidinyl moiety, contributing to its distinctive chemical properties and reactivity.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
Compounds with thiazolidine motifs, which this compound contains, have been found to exhibit diverse biological activities . They have been used in the design of various therapeutic and pharmaceutical agents .
Mode of Action
Thiazolidine derivatives, which this compound is a part of, are known to interact with their targets in a variety of ways, leading to a range of biological responses .
Biochemical Pathways
Thiazolidine derivatives have been found to impact a variety of biological processes, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Pharmacokinetics
Thiazolidine derivatives have been studied for their pharmacokinetic activity, with various synthetic approaches employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .
Result of Action
Thiazolidine derivatives have been associated with a range of biological responses, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities .
Action Environment
The presence of sulfur in thiazolidine derivatives is known to enhance their pharmacological properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:
Nitration and Reduction: The chlorinated phenyl ring is first nitrated and then reduced to introduce the amino group.
Cyclization: The amino group undergoes cyclization with sulfur dioxide to form the dioxidoisothiazolidinyl ring.
Carbamoylation: The final step involves the reaction of the intermediate with ethyl chloroformate to form the carbamate group.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
化学反应分析
Types of Reactions: Ethyl (4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the dioxidoisothiazolidinyl ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
相似化合物的比较
Ethyl (4-chlorophenyl)carbamate: Lacks the dioxidoisothiazolidinyl ring, resulting in different chemical properties and reactivity.
Ethyl (4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetate: Similar structure but with an acetate group instead of a carbamate, leading to different biological activities.
Uniqueness: Ethyl (4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate is unique due to the presence of both the dioxidoisothiazolidinyl ring and the carbamate group, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets.
属性
IUPAC Name |
ethyl N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O4S/c1-2-19-12(16)14-9-4-5-10(13)11(8-9)15-6-3-7-20(15,17)18/h4-5,8H,2-3,6-7H2,1H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBMHBKIOFTTEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=C(C=C1)Cl)N2CCCS2(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-(4-fluorobenzyl)-4-(4-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2411591.png)
![N-(3-acetamidophenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2411592.png)
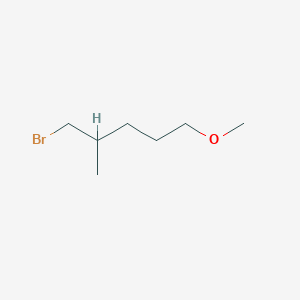
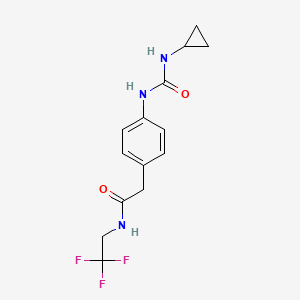
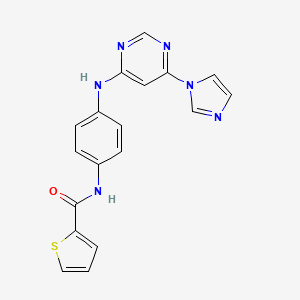
![N'-[(2,4-dichlorobenzyl)oxy]-3-pyridinecarboximidamide](/img/structure/B2411597.png)
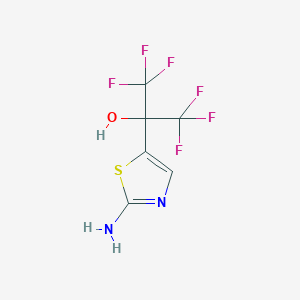
![2-(7-cyclohexyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-methylacetamide](/img/structure/B2411601.png)
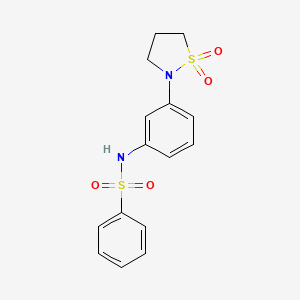
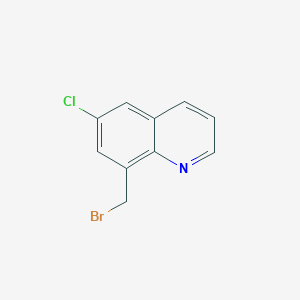
![(3Z)-3-[(1,3-benzodioxol-5-ylamino)methylene]-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2411606.png)
